1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane

Description

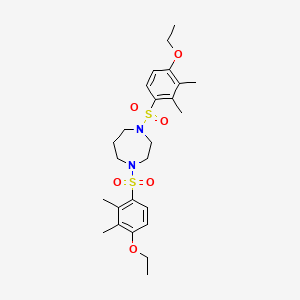

1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane (CAS: 695175-79-2) is a seven-membered 1,4-diazepane ring derivative with two sulfonyl groups attached to substituted aryl moieties. Its molecular formula is C23H32N2O6S2, and it has a molecular weight of 496.64 g/mol . The compound features 4-ethoxy-2,3-dimethylphenyl groups, which confer steric bulk and electron-donating properties. Such structural attributes are often leveraged in medicinal chemistry to optimize pharmacokinetic profiles and target binding.

Properties

IUPAC Name |

1,4-bis[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O6S2/c1-7-32-22-10-12-24(20(5)18(22)3)34(28,29)26-14-9-15-27(17-16-26)35(30,31)25-13-11-23(33-8-2)19(4)21(25)6/h10-13H,7-9,14-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGCVJXKACCUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OCC)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane typically involves the following steps:

Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.

Introduction of Sulfonyl Groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base.

Ethoxy Substitution: The ethoxy groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings or the diazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl groups could play a role in binding to target proteins, while the diazepane ring might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural and Functional Analogues

1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane

- Molecular Formula : C19H24N2O4S2

- Molecular Weight : 408.53 g/mol

- Key Differences : This analogue lacks the ethoxy and dimethyl substituents, resulting in reduced steric hindrance and lower molecular weight. The absence of electron-donating groups may diminish metabolic stability compared to the target compound.

SB-756050 (1,4-Bis(sulfonyl)-1,4-diazepane)

- Pharmacological Role : TGR5 agonist with micromolar potency.

- Key Findings: Demonstrated poor oral bioavailability and nonlinear pharmacokinetics in human trials, limiting clinical utility .

- Comparison : The target compound’s 4-ethoxy-2,3-dimethylphenyl groups may enhance solubility or reduce metabolic degradation, addressing SB-756050’s limitations.

1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane

- CAS : 447410-57-3

- Substituents : 3,4-Dimethoxyphenyl groups.

1,4-Bis[(chloromethyl)sulfonyl]-1,4-diazepane

- CAS : 2893-96-1

- Molecular Formula : C7H14Cl2N2O4S2

Pharmacokinetic Trends

Biological Activity

1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various research studies and databases.

Chemical Structure and Properties

The compound is characterized by the presence of a diazepane ring and sulfonamide functionalities. The general formula can be represented as:

Structural Features

- Diazepane Ring : A seven-membered heterocyclic compound containing two nitrogen atoms.

- Sulfonamide Group : Known for its biological activity, particularly in antimicrobial properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis.

Table 1: Antimicrobial Activity of Sulfonamide Compounds

| Compound Name | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Inhibition of dihydropteroate synthase |

| Sulfanilamide | High | Competitive inhibition of para-aminobenzoic acid (PABA) |

| Trimethoprim | High | Inhibition of dihydrofolate reductase |

Cytotoxicity Studies

In vitro studies have demonstrated that certain sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of various sulfonamide derivatives, including this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated:

- HeLa Cells : IC50 value of 25 µM after 48 hours.

- MCF-7 Cells : IC50 value of 30 µM after 48 hours.

These results suggest a moderate level of cytotoxicity compared to standard chemotherapeutic agents.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been documented in several studies involving related compounds.

Research Findings

A study published in the Journal of Medicinal Chemistry reported that certain sulfonamide derivatives reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.